molecular formula C15H11ClN2O B2963341 1-Chloro-4-(4-methoxyphenyl)phthalazine CAS No. 128615-83-8

1-Chloro-4-(4-methoxyphenyl)phthalazine

Cat. No. B2963341
CAS RN: 128615-83-8
M. Wt: 270.72
InChI Key: DZYAPEMXDAIQLY-UHFFFAOYSA-N
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Description

“1-Chloro-4-(4-methoxyphenyl)phthalazine” is a chemical compound with the CAS Number: 128615-83-8 . It has a molecular weight of 270.72 . The IUPAC name for this compound is 1-chloro-4-(4-methoxyphenyl)phthalazine . It is typically stored at temperatures below -10 degrees Celsius .


Molecular Structure Analysis

The InChI code for “1-Chloro-4-(4-methoxyphenyl)phthalazine” is 1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Chloro-4-(4-methoxyphenyl)phthalazine” is a powder . It has a melting point of 146-147 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . There are several precautionary statements associated with the compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .

properties

IUPAC Name

1-chloro-4-(4-methoxyphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYAPEMXDAIQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With cooling with ice, 25 ml of phosphorus oxychloride was added to 95.05 g (20 mmol) of the obtained 4-(4-methoxyphenyl)-2H-phthalazin-1-on, and the reaction liquid was stirred under reflux for 6 hours. Water was added to the reaction liquid, extracted with chloroform, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 4.00 g (yield: 74%) of 1-chloro-4-(4-methoxyphenyl)-phthalazine as a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
95.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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